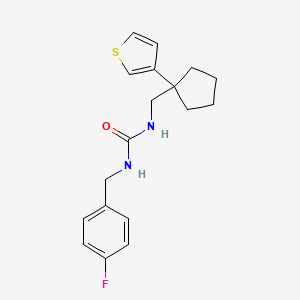
1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications. In
Wirkmechanismus
The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A is still being studied, but it is believed to act as a modulator of the immune system. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and immune response. These mechanisms suggest that 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A may have potential as an anti-inflammatory and immunomodulatory agent.
Biochemical and Physiological Effects:
1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models, improve cognitive function in mice, and reduce tumor growth in cancer cell lines. 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A has also been shown to have a low toxicity profile, suggesting that it may be safe for use in humans. These effects suggest that 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A has potential as a therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A is its low toxicity profile, which makes it a safe compound to use in lab experiments. Another advantage is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation of 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A is its limited solubility in water, which may make it difficult to use in certain experiments. Another limitation is the lack of studies on its long-term effects, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A. One direction is the development of new synthesis methods that can improve the yield and purity of 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A. Another direction is the study of its long-term effects and potential side effects in humans. Further studies on its mechanism of action and its potential as a therapeutic agent for the treatment of various diseases are also needed. Additionally, the development of new derivatives of 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-Fluorobenzylboronic acid with 1-(thiophen-3-yl)cyclopentyl bromide in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 4-Fluorobenzyl chloride with 1-(thiophen-3-yl)cyclopentylamine in the presence of a palladium catalyst and a base. Both methods have been successful in synthesizing 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A with high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A has been studied extensively for its potential applications in scientific research. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A has been shown to have anti-proliferative effects on cancer cells, reduce inflammation in animal models, and improve cognitive function in mice. These results suggest that 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea A has potential as a therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c19-16-5-3-14(4-6-16)11-20-17(22)21-13-18(8-1-2-9-18)15-7-10-23-12-15/h3-7,10,12H,1-2,8-9,11,13H2,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXWDOBTJVNWSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402179.png)

![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402181.png)
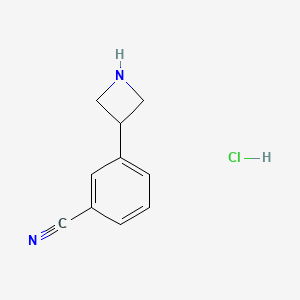
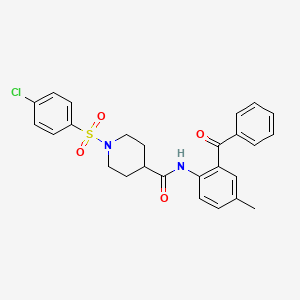
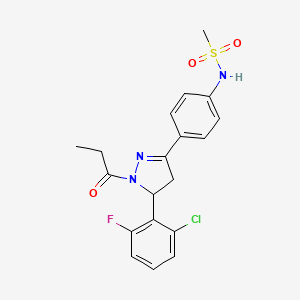
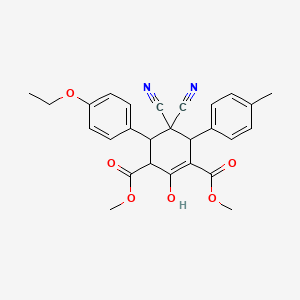
![4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2402188.png)

![2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2402190.png)
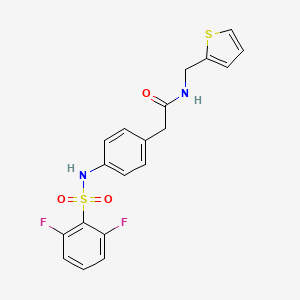
![5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2402192.png)
